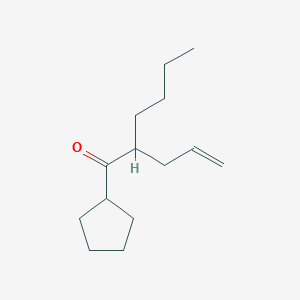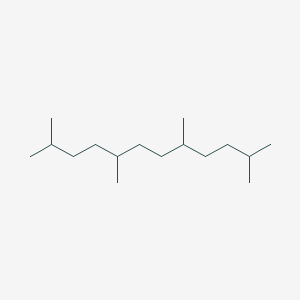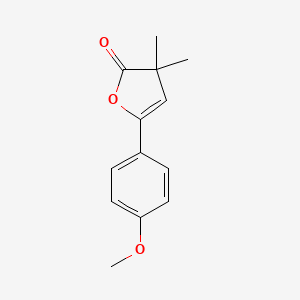
N,N,N-Triethyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyloxy)ethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyloxy)ethanaminium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclo[3.3.1.13,7]decane core, which is a highly stable and rigid structure, making it an interesting subject for research in chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide typically involves multiple steps:
- Formation of the Tricyclo[3.3.1.13,7]decane Core : This can be achieved through a series of cycloaddition reactions, starting from simpler hydrocarbons.
- Attachment of the Ethanaminium Group : The ethanaminium group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the tricyclo[3.3.1.13,7]decane core is replaced by the ethanaminium moiety.
- Iodination : The final step involves the introduction of the iodide ion, typically through a reaction with an iodinating agent such as iodine or hydroiodic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
- Oxidation : Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
- Reduction : Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
- Substitution : Sodium iodide (NaI), potassium iodide (KI)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a biochemical probe due to its unique structure.
- Medicine : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry : Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide involves its interaction with specific molecular targets. The rigid tricyclo[3.3.1.13,7]decane core allows for precise binding to target molecules, potentially disrupting their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Tricyclo[3.3.1.13,7]decane, 2-ethyl-
- Tricyclo[3.3.1.13,7]decane, 2-bromo-
Uniqueness: N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide stands out due to its unique combination of a tricyclo[3.3.1.13,7]decane core and an ethanaminium group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54099-17-1 |
|---|---|
Molekularformel |
C19H34INO2 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
2-(adamantane-1-carbonyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C19H34NO2.HI/c1-4-20(5-2,6-3)7-8-22-18(21)19-12-15-9-16(13-19)11-17(10-15)14-19;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GDAWBMHHLKYGJY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
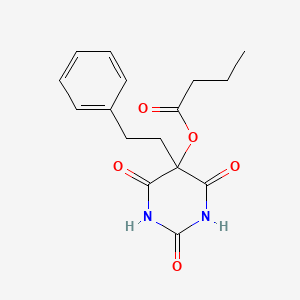
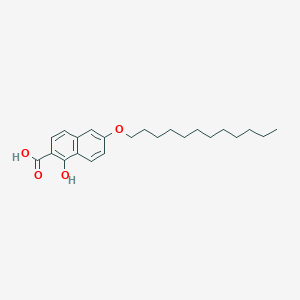
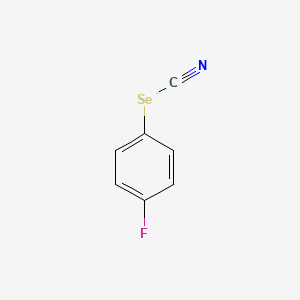

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
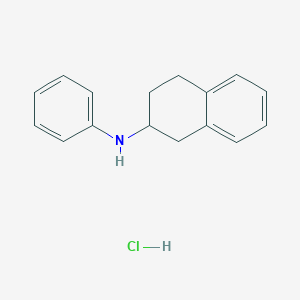
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)



